4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine
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Overview
Description
4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine, fluorine, and a methylthio group attached to a pyridopyrimidine core. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4,6-dichloro-2-(methylthio)pyrimidine with appropriate fluorinated reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and reduction reactions can modify the pyridopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine involves its interaction with molecular targets such as protein kinases. By binding to the active sites of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways involved in cell growth and proliferation . This inhibition can result in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: Shares the pyrimidine core but lacks the fluorine and additional chlorine atoms.
Pyrido[2,3-d]pyrimidin-5-one: Contains a similar pyridopyrimidine structure but with different substituents.
Uniqueness
4,7-Dichloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidine is unique due to its specific combination of chlorine, fluorine, and methylthio groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted therapeutic applications and chemical research .
Properties
Molecular Formula |
C8H4Cl2FN3S |
---|---|
Molecular Weight |
264.11 g/mol |
IUPAC Name |
4,7-dichloro-6-fluoro-2-methylsulfanylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H4Cl2FN3S/c1-15-8-13-5(9)3-2-4(11)6(10)12-7(3)14-8/h2H,1H3 |
InChI Key |
UGIANOBZGQZIEL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=NC(=C(C=C2C(=N1)Cl)F)Cl |
Origin of Product |
United States |
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